molecular formula C9H8BrCl B3388785 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene CAS No. 89220-51-9

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

Cat. No.: B3388785
CAS No.: 89220-51-9
M. Wt: 231.51 g/mol
InChI Key: WLHYINHUIIECRI-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene is an organic compound with the molecular formula C9H8BrCl It is a derivative of benzene, where a bromopropenyl group and a chlorine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene typically involves the bromination of 4-chlorostyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere is a typical method.

Major Products

    Substitution: Formation of 1-(3-aminoprop-1-en-2-yl)-4-chlorobenzene or 1-(3-alkoxyprop-1-en-2-yl)-4-chlorobenzene.

    Oxidation: Formation of 1-(3-bromo-2,3-epoxypropyl)-4-chlorobenzene.

    Reduction: Formation of 1-(3-bromopropyl)-4-chlorobenzene.

Scientific Research Applications

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromoprop-1-en-2-yl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1-(3-Chloroprop-1-en-2-yl)-4-bromobenzene: Has the positions of bromine and chlorine atoms reversed, leading to different reactivity and applications.

    1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene: Contains a methoxy group instead of a chlorine atom, affecting its electronic properties and reactivity.

Uniqueness

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYINHUIIECRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460197
Record name 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89220-51-9
Record name 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 31.0 g (0.20 mol) of 4-chloro-α-methylstyrene, 38.0 g (0.21 mol) of N-bromosuccinimide, 3.9 g (0.02 mol) of p-toluenesulfonic acid monohydrate and 610 mL of THF was heated at reflux for 3 h and then concentrated at room temperature. The residue was partitioned between 400 mL of hexanes and 200 mL of H2O, the organic phase was washed twice with 100 mL H2O and dried (MgSO4). Removal of solvent gave 47.8 g of a yellow oil that was used without further purification. 1H NMR (CDCl3, 200 MHz) δ4.33 (s, 2H), 5.50 (d, 2H), 7.2-7.5 (m, 5H).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One
Name
Quantity
610 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Reactant of Route 2
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Reactant of Route 3
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Reactant of Route 4
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Reactant of Route 5
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

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